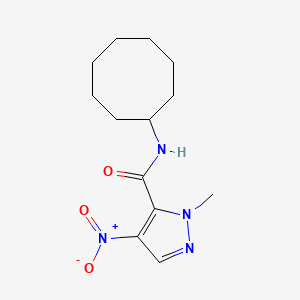
N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclooctyl group, a nitro group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Nitration: The nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.
Carboxylation: The carboxylation of the pyrazole ring can be performed using carbon dioxide under high pressure and temperature, forming the carboxamide group at the 5-position.
Cyclooctyl Substitution: The final step involves the substitution of the hydrogen atom at the nitrogen of the pyrazole ring with a cyclooctyl group. This can be achieved using cyclooctyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrazoles: Formed by nucleophilic substitution at the carboxamide group.
Scientific Research Applications
Chemistry
N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring are likely to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylate
- N-cyclooctyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide
Uniqueness
N-cyclooctyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-cyclooctyl-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-16-12(11(9-14-16)17(19)20)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18) |
InChI Key |
KGSHAQGHHNOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10966611.png)
![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
![3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10966619.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
![7-[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10966629.png)
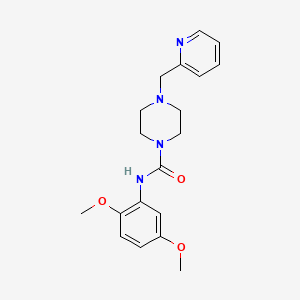
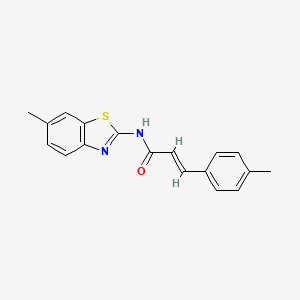

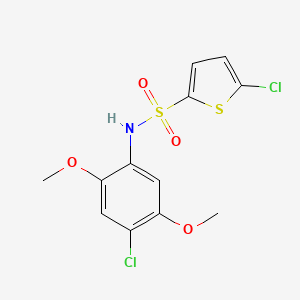
![butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966664.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966671.png)
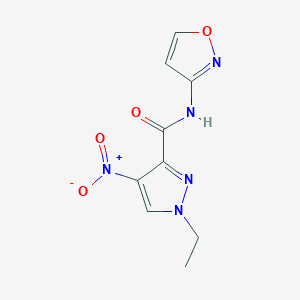

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10966677.png)
